PI3Kdelta Inhibitory Activity: A Cross-Target Comparison with a Pan-PI3K Inhibitor
The compound (CHEMBL2165498) demonstrates a defined, though moderate, inhibitory profile against PI3Kdelta. In a functional cellular assay, it inhibits PI3Kdelta-mediated AKT phosphorylation at S473 in Ri-1 cells with an IC50 of 374 nM [1]. This is contrasted with a more potent, pan-PI3K inhibitor (CHEMBL4782337) which shows an IC50 of 3.60 nM for PI3Kdelta in Raji cells but also exhibits significant cross-reactivity against PI3Kbeta (IC50 = 515 nM) and PI3Kalpha (IC50 = 1.16E+3 nM) [2].
| Evidence Dimension | PI3Kdelta Inhibition (Cellular Functional Assay) |
|---|---|
| Target Compound Data | IC50 = 374 nM |
| Comparator Or Baseline | Pan-PI3K Inhibitor (CHEMBL4782337): IC50 = 3.60 nM (PI3Kdelta), 515 nM (PI3Kbeta), 1.16E+3 nM (PI3Kalpha) |
| Quantified Difference | Target compound is ~104-fold less potent on PI3Kdelta but provides a distinct, less promiscuous activity profile compared to the highly potent pan-inhibitor. |
| Conditions | Inhibition of PI3Kdelta-mediated AKT phosphorylation (S473) in Ri-1 cells after 30 mins by electrochemiluminescence assay [1]. For comparator: Inhibition of PI3Kdelta, beta, and alpha in human Raji, 786-O, and MDA-MB-453 cells, respectively, by alpha screen assay [2]. |
Why This Matters
This data guides selection: the target compound is not a potent PI3Kdelta inhibitor but a scaffold that can be further optimized for selectivity, in contrast to a pan-inhibitor that may have higher toxicity or off-target effects.
- [1] BindingDB. BDBM50394897 (CHEMBL2165498). IC50 = 374 nM for human PI3Kdelta. View Source
- [2] BindingDB. BDBM50559324 (CHEMBL4782337). IC50 values for PI3Kdelta, beta, and alpha. View Source
